![molecular formula C16H23N3O2 B14608336 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate CAS No. 57597-22-5](/img/structure/B14608336.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a cyanoethyl group, a phenyl group, and a butylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate typically involves the reaction of 2-[(2-Cyanoethyl)(phenyl)amino]ethanol with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage between the hydroxyl group of the ethanol derivative and the isocyanate group of butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
科学的研究の応用
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the butylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl ethylcarbamate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
57597-22-5 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
2-[N-(2-cyanoethyl)anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-11-18-16(20)21-14-13-19(12-7-10-17)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,11-14H2,1H3,(H,18,20) |
InChIキー |
VGJRNJKDHSJNRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


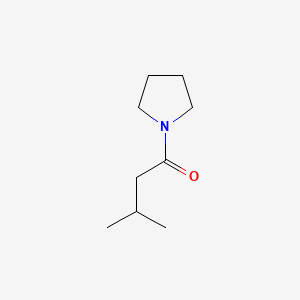
![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)
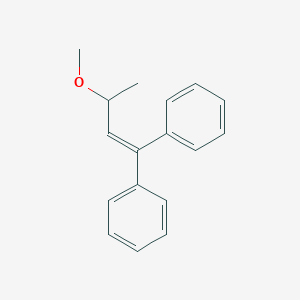

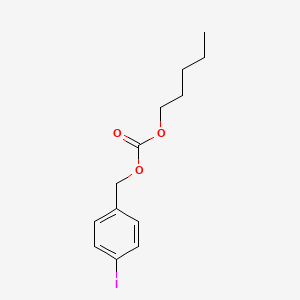
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
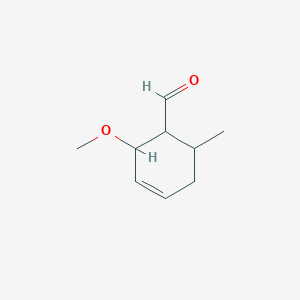

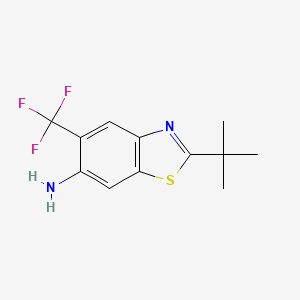
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
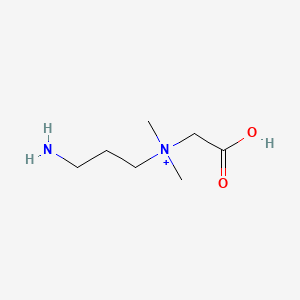
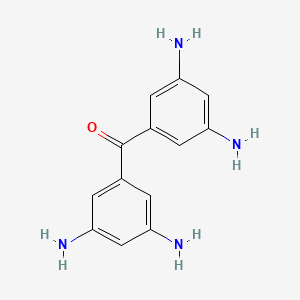
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
